Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of dihydronaphthalenes. This compound is characterized by a naphthalene ring system with a phenyl group and a methyl ester functional group. Dihydronaphthalene derivatives are known for their diverse biological activities and are used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthalene derivatives, including Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate, often involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents . One common method is the reaction of naphthalene derivatives with Grignard reagents, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens or other functional groups .
Scientific Research Applications
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent ligand, it binds to estrogen receptors, modulating their activity. As an inhibitor of aldosterone synthase, it interferes with the enzyme’s function, reducing aldosterone production and alleviating symptoms of heart failure .
Comparison with Similar Compounds
Similar Compounds
Nafoxidene: A biologically active dihydronaphthalene derivative used as a fluorescent ligand for estrogen receptors.
Dihydronaphthalene derivatives: Various compounds with similar structures and biological activities.
Uniqueness
Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
83303-59-7 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-12-15-10-6-5-9-14(15)11-16(17)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 |
InChI Key |
GRTUBOVPISAPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2CC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.